4-(Fluoromethylidene)cyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(fluoromethylidene)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-5-6-1-3-7(9)4-2-6/h5,7H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJIQLYOJPOZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CF)CCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoromethylidene Cyclohexan 1 Amine and Analogous Structures
Approaches to Constructing the Fluoromethylidene Moiety
The introduction of the C=CHF group is a critical step that can be achieved through several modern synthetic transformations. These methods often involve either the direct conversion of a carbonyl group or the formation of the carbon-carbon double bond via coupling strategies.
Deoxyfluorination Reactions in Olefinic Systems
Deoxyfluorination is a powerful method for converting alcohols into alkyl fluorides. nih.gov In the context of synthesizing a fluoromethylidene group, this strategy would typically involve the fluorination of a corresponding hydroxymethylidene precursor, such as an allylic alcohol. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues (Deoxo-Fluor) have been traditionally used for such transformations. wvu.eduresearchgate.net However, these reagents can be hazardous and may lead to side products through elimination. wvu.edu
More recent advancements have introduced safer and more versatile deoxyfluorination reagents. AlkylFluor, a salt analog of PhenoFluor, is a practical and high-yielding reagent for the deoxyfluorination of primary and secondary alcohols. researchgate.netnih.gov It is stable in air and water, making it highly suitable for various applications. nih.gov Other modern reagents include PyFluor (a sulfonyl fluoride) and pentafluoropyridine (B1199360) (PFP), which often exhibit better functional group tolerance and safer handling profiles. wvu.edu A base-free deoxyfluorination method using a nontrigonal phosphorus compound in conjunction with a fluoride (B91410) shuttling catalyst has also been developed, which is particularly effective for alcohols prone to elimination, and often proceeds with stereochemical inversion. nih.gov
For the synthesis of 4-(fluoromethylidene)cyclohexan-1-amine, a plausible route involves the deoxyfluorination of (4-aminocyclohexyl)methanol (B24447) or a protected version thereof, followed by elimination to form the exocyclic double bond, or the direct fluorination of an allylic alcohol precursor like 4-(hydroxymethylidene)cyclohexan-1-amine.
Table 1: Comparison of Selected Deoxyfluorination Reagents
| Reagent | Precursor | Advantages | Disadvantages |
|---|---|---|---|
| DAST/Deoxo-Fluor | Alcohol | Well-established | Can be hazardous, elimination side products wvu.edu |
| AlkylFluor | Alcohol | High-yielding, stable, practical nih.gov | Newer reagent, cost may be a factor |
| PyFluor | Alcohol | Safer handling, good functional tolerance wvu.edu | May require specific conditions |
Wittig-Type Olefination Reactions Utilizing Fluorinated Phosphonium (B103445) Ylides
The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide with an aldehyde or ketone. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This methodology is directly applicable to the construction of the fluoromethylidene group by using a fluorinated phosphonium ylide. The general process involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a four-membered oxaphosphetane intermediate which then decomposes to the desired alkene and a phosphine (B1218219) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.orglibretexts.org
To synthesize this compound, a suitable precursor would be a 4-oxocyclohexan-1-amine derivative, where the amine is protected to prevent interference with the ylide. The fluorinated Wittig reagent, typically (fluoromethylene)triphenylphosphorane, can be generated in situ from the corresponding fluorinated phosphonium salt and a strong base. libretexts.org The reaction of this ylide with the protected 4-oxocyclohexan-1-amine would directly yield the protected fluoromethylidene product, which can then be deprotected to give the final compound. Various methods for generating fluorinated ylides have been developed, expanding the versatility of this approach for creating fluoroolefins from carbonyl compounds. researchgate.netacs.org
Table 2: Key Steps in Wittig-Type Fluoromethylenation
| Step | Description | Reactants | Product of Step |
|---|---|---|---|
| 1 | Ylide Formation | Fluoromethyl)triphenylphosphonium salt, strong base | (Fluoromethylidene)triphenylphosphorane (Ylide) libretexts.org |
| 2 | Nucleophilic Addition | Ylide, Protected 4-oxocyclohexan-1-amine | Betaine or Oxaphosphetane intermediate organic-chemistry.orglibretexts.org |
| 3 | Elimination | Oxaphosphetane intermediate | Protected this compound + Triphenylphosphine oxide libretexts.org |
Contemporary Organometallic Cross-Coupling Strategies for Fluoroalkene Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov Strategies such as the Suzuki-Miyaura and Negishi couplings can be adapted for the synthesis of fluoroalkenes. nih.govbeilstein-journals.orgnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov
One approach could involve the palladium-catalyzed cross-coupling of a fluorovinyl organometallic reagent with a suitable cyclohexenyl electrophile (e.g., a triflate or halide). Alternatively, a cyclohexyl-based organometallic reagent could be coupled with a fluorovinyl halide. For example, palladium-catalyzed Suzuki-Miyaura cross-coupling has been successfully used to synthesize various fluoroalkenes by reacting multihalogenated fluorovinyl ethers with boronic acids. beilstein-journals.orgnih.gov Similarly, the Negishi cross-coupling of 1-fluoro-1-haloalkenes with alkylzinc reagents provides fluoroalkenes with good stereoselectivity. nih.gov The development of methods for C-F bond activation has further expanded the scope, allowing for the cross-coupling of perfluoro-organic compounds like tetrafluoroethylene (B6358150) with organozinc reagents. mdpi.com These strategies offer a modular approach to building complex fluorinated molecules from simpler, functionalized fragments.
Elaboration of the Cyclohexane (B81311) Ring System with Amine Functionality
Ring-Forming Cyclization Reactions
The cyclohexane core can be constructed through various cyclization reactions that establish the six-membered ring. A recently developed visible-light-enabled photocatalyzed intermolecular [4+2] cycloaddition of benzocyclobutylamines with vinylketones provides a facile route to highly functionalized cyclohexylamine (B46788) derivatives. nih.govrsc.org This method is noted for its mild reaction conditions, broad substrate scope, and excellent diastereoselectivity. nih.gov
Other strategies include intramolecular radical cyclizations, where the regioselectivity (formation of a five- vs. six-membered ring) is a key consideration. libretexts.org Ring-opening cyclization of cyclohexane-1,3-dione derivatives with primary amines has also been shown to be an efficient method for accessing substituted cyclohexane systems. acs.org Theoretical studies on ene cyclization reactions provide insight into the substituent effects on the transition state, which can guide the stereochemical outcome of the forming cyclohexane ring. worldwidejournals.com These methods can be designed to incorporate precursors to the amine and fluoromethylidene groups or to install them in subsequent steps.
Functional Group Interconversions for Amine Installation and Manipulation
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis for introducing or modifying functional groups. solubilityofthings.comimperial.ac.uk If the cyclohexane ring is synthesized without the amine, several reliable methods exist for its installation. One of the most common methods is the reductive amination of a ketone. mdpi.com For instance, 4-(fluoromethylidene)cyclohexan-1-one could be reacted with ammonia (B1221849) or an ammonia source in the presence of a reducing agent to form the target amine. A reported synthesis of cyclohexylamine from cyclohexanone (B45756) utilizes a Zn-Ni couple for reductive amination with ammonia. sciencemadness.org
Other classical methods for amine synthesis include the reduction of nitro compounds, azides, or nitriles. solubilityofthings.comscribd.comnih.gov The Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis, provides a route to primary amines from alkyl halides. ub.edu These FGI approaches provide flexibility, allowing the amine group to be introduced at a late stage in the synthesis, which can be advantageous if the amine is incompatible with earlier reaction conditions.
Table 3: Common Functional Group Interconversions for Amine Synthesis
| Precursor Functional Group | Reagents/Reaction | Product | Notes |
|---|---|---|---|
| Ketone (C=O) | NH₃, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Amine (C-NH₂) | Reductive Amination mdpi.com |
| Alkyl Halide (R-X) | 1. NaN₃; 2. Reducing Agent (e.g., LiAlH₄, H₂/Pd) | Amine (R-NH₂) | Azide Reduction ub.edu |
| Alkyl Halide (R-X) | 1. Potassium Phthalimide; 2. Hydrazine | Amine (R-NH₂) | Gabriel Synthesis ub.edu |
| Nitro Compound (R-NO₂) | Reducing Agent (e.g., H₂/Pd, Sn/HCl) | Amine (R-NH₂) | Nitro Reduction solubilityofthings.com |
Reductive Amination Strategies
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, a logical precursor would be 4-(fluoromethylene)cyclohexanone. The direct reductive amination of this ketone with ammonia would provide the target primary amine.
The reaction proceeds via the in situ formation of an imine intermediate, which is then reduced to the amine. A variety of reducing agents can be employed, with the choice influencing the reaction conditions and selectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. The use of sodium cyanoborohydride is often favored as it is selective for the reduction of the iminium ion in the presence of the ketone starting material.
For fluorinated ketones, the electronic properties of the fluorine atom can influence the reactivity of the carbonyl group and the stability of the imine intermediate. Research on the reductive amination of α-fluoroketones has shown that the presence of fluorine can be compatible with these reactions, and in some cases, can influence the stereochemical outcome.
Below is a table summarizing various reductive amination conditions applied to analogous cyclohexanone derivatives, which could be adapted for the synthesis of this compound.
| Ketone Substrate | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | Ammonia | H₂, Rh/Al₂O₃ | Methanol | 95 | Analogous reaction |
| Cyclohexanone | Ammonia | H₂, Nickel catalyst | - | High | researchgate.net |
| Various Ketones | Ammonium (B1175870) formate | Cp*Ir complexes | - | Good to excellent | nih.gov |
| α-Fluorocyclohexanone | p-Anisidine | Cl₃SiH | THF | 57 | libretexts.org |
Stereoselective Synthesis of this compound
The synthesis of a specific stereoisomer of this compound requires careful control over the formation of the chiral center at C1 and the geometric configuration of the exocyclic double bond.
Achieving diastereoselectivity in the synthesis of substituted cyclohexanes is a well-established field. The relative stereochemistry of substituents on a cyclohexane ring is often dictated by thermodynamic and kinetic factors. For this compound, if the fluoromethylidene group is introduced prior to the amine, the subsequent reduction of the imine intermediate can be influenced by the steric bulk of the substituents, leading to a preference for one diastereomer.
The reduction of cyclic imines often proceeds via hydride attack from the less hindered face of the molecule. The conformation of the imine intermediate will play a crucial role in determining the stereochemical outcome. For a 4-substituted cyclohexylimine, the substituent at the 4-position can influence the facial bias of the reduction.
The following table presents examples of diastereoselective reductions of cyclic imines, illustrating the potential for controlling stereochemistry in analogous systems.
| Substrate | Reducing Agent | Diastereomeric Ratio (syn:anti or cis:trans) | Reference |
|---|---|---|---|
| Imine of α-fluorocyclohexanone and p-anisidine | Cl₃SiH | 17:1 (syn:anti) | libretexts.org |
| Various cyclic imines | Catalytic Hydrogenation (Iridium catalyst) | Up to 89% ee | ulisboa.pt |
| Benzocyclohexylimines | Photoredox Catalysis | >20:1 dr | researchgate.net |
The generation of a single enantiomer of this compound can be approached through asymmetric catalysis. Chiral catalysts can be employed to induce enantioselectivity in the key bond-forming steps, such as the reduction of the imine or a precursor.
Hydrogen bonding phase-transfer catalysis has emerged as a powerful tool for enantioselective synthesis. organic-chemistry.orgacs.org In the context of synthesizing chiral amines, this methodology could potentially be applied to the enantioselective fluorination or amination of a suitable precursor. For instance, a chiral phase-transfer catalyst could facilitate the enantioselective addition of a fluoride source to a precursor molecule or guide the asymmetric reduction of an imine. While direct application to this compound is not documented, the principles of this catalytic approach are applicable to similar transformations.
Other enantioselective catalytic methods, such as those employing chiral transition metal complexes, are also highly relevant for the asymmetric reduction of imines. nih.gov
The table below showcases examples of enantioselective catalysis in the synthesis of chiral amines.
| Reaction Type | Catalyst Type | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Asymmetric reduction of cyclic imines | Iridium-based catalyst | Up to 96% ee | yakhak.org |
| Enantioselective synthesis of γ-fluoroamines | Chiral bis-urea catalyst (HB-PTC) | High yields and enantioselectivity | organic-chemistry.org |
| Asymmetric synthesis of substituted cyclohexylamines | Chiral Brønsted acid | >90% ee | acs.org |
In cases where a stereoselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture of this compound would be necessary.
Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. yakhak.orgmdpi.comchromatographyonline.com The choice of the CSP and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds, including amines. yakhak.org
Crystallization-Based Resolution: This classical method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid). libretexts.orglibretexts.orgwikipedia.org The resulting diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.orglibretexts.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base.
The efficiency of crystallization-based resolution depends on several factors, including the choice of resolving agent and solvent, as well as the crystallization conditions. ulisboa.pt
Optimization and Scalability of Synthetic Protocols
For any synthetic route to be practically useful, especially in an industrial context, it must be optimized for efficiency, robustness, and scalability.
The optimization of a synthetic protocol involves a systematic study of various reaction parameters to maximize yield and purity while minimizing reaction time and cost. sinoshiny.com Key parameters to consider for the synthesis of this compound would include:
Temperature and Pressure: These parameters can significantly affect reaction rates and selectivities.
Solvent: The choice of solvent can influence solubility, reactivity, and in some cases, stereoselectivity.
Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is crucial for cost-effectiveness.
Stoichiometry of Reagents: Precise control of the amounts of reactants is essential to avoid side reactions and ensure complete conversion.
The development of a scalable process also requires consideration of safety, the environmental impact of the reagents and solvents used, and the ease of purification of the final product. For fluorinated pharmaceutical intermediates, robust and scalable synthetic routes are of paramount importance. sinoshiny.comsinoshiny.com Enzymatic amination strategies are also being explored for the scalable synthesis of cyclohexylamines. researchgate.net
Consideration of Sustainable Synthesis Practices
The growing emphasis on green chemistry principles within the pharmaceutical and chemical industries necessitates the development of environmentally benign and sustainable methods for the synthesis of complex molecules such as this compound. While specific sustainable routes for this particular compound are not extensively documented, the principles of green chemistry can be applied by examining the synthesis of analogous fluorinated and cyclic amine structures. Key strategies for a more sustainable synthesis include the use of biocatalysis, mechanochemistry, safer reagents, and the optimization of reaction conditions to improve atom economy and reduce waste.
Biocatalytic Approaches: Enzymatic catalysis presents a powerful tool for green synthesis, offering high selectivity and mild reaction conditions. For the synthesis of fluorinated amines, enzymes such as fluorinases and transaminases are of particular interest. nih.govnih.gov A fluorinase could potentially catalyze the formation of a carbon-fluorine bond, while a transaminase could be employed for the asymmetric synthesis of the amine group, ensuring high stereoselectivity. nih.gov The use of biocatalysts can significantly reduce the need for hazardous reagents and solvents, and the reactions are typically performed in aqueous media at ambient temperature and pressure. rsc.org Reductive aminases also offer a sustainable route for the synthesis of chiral amines, using inexpensive ammonium salts as the amino donor and avoiding the generation of by-products. nih.gov
Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in the solid state by grinding, offers a solvent-free approach to synthesis. nih.govnih.govmdpi.com This method can lead to shorter reaction times, reduced waste, and can sometimes provide access to products that are difficult to obtain through traditional solution-phase chemistry. nih.gov For instance, the synthesis of fluorinated imines, which can be precursors to amines, has been successfully achieved through manual grinding in a short reaction time with good to excellent yields. nih.govmdpi.com This solvent-free approach is particularly beneficial as it eliminates the use of toxic, high-boiling point organic solvents that are difficult to remove and pose environmental risks. rsc.org
Alternative Reagents and Catalysts: The choice of fluorinating agent is crucial for a sustainable process. Traditional reagents like hydrofluoric acid (HF) and fluorine gas (F2) are highly toxic and corrosive. numberanalytics.com Greener alternatives include N-Fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.com Furthermore, the development of catalytic methods, including the use of recyclable catalysts, can improve the sustainability of the synthesis. researchgate.net For example, piezoelectric materials like BaTiO3 have been used as recyclable redox catalysts in mechanochemical fluorination reactions. dtu.dk
Process Optimization and Solvent Choice: Optimizing reaction pathways to have a high atom economy is a cornerstone of green chemistry. This involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. The choice of solvent is also critical. While traditional organic solvents are often toxic and volatile, greener alternatives such as water or fluorinated ionic liquids are being explored. rsc.orgnumberanalytics.com In some cases, reactions can be performed "on water," leveraging the hydrophobic effect to enhance reaction rates and selectivity. rsc.org
The following table summarizes some sustainable synthesis practices for analogous fluorinated and amine compounds, which could be considered for the synthesis of this compound.
| Method | Key Features | Reactant/Substrate Examples | Product Examples | Reference(s) |
| Biocatalysis | High selectivity, mild reaction conditions (ambient temp., aqueous media), reduced use of hazardous reagents. | Prochiral ketones, S-adenosyl-L-methionine (SAM) | Chiral amines, 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA) | nih.gov |
| Mechanochemistry | Solvent-free, short reaction times, reduced waste, potential for scalability. | Fluorinated benzaldehydes and anilines | Fluorinated imines | nih.govmdpi.com |
| Aqueous Media | Use of a green and readily available solvent, potential for enhanced reactivity and selectivity. | Perfluoro(hetero)aryl compounds and olefins | Amines and imines | rsc.org |
| Alternative Reagents | Replacement of hazardous reagents with safer alternatives. | Amines, CS2, and a SF6-derived deoxyfluorinating reagent | Thiocarbamoyl fluorides | acs.orgnih.gov |
Reaction Pathways and Chemical Transformations of 4 Fluoromethylidene Cyclohexan 1 Amine
Reactivity Profile of the Aminocyclohexane Core
The aminocyclohexane moiety provides a foundation for a variety of chemical modifications, primarily centered around the nucleophilic nature of the amine nitrogen and the potential for substitution on the cyclohexane (B81311) ring.
The nitrogen atom of the primary amine in 4-(fluoromethylidene)cyclohexan-1-amine possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uklibretexts.org This inherent nucleophilicity allows it to participate in a wide range of reactions with electrophilic species. The reactivity of amines generally increases with basicity, with primary amines being less sterically hindered than secondary or tertiary amines. masterorganicchemistry.com
Common reactions involving the amine nitrogen include:
Alkylation: The amine can react with haloalkanes in a nucleophilic substitution reaction to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.orgchemguide.co.uk The reaction proceeds through a series of sequential alkylations.
Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of amides. This is a common method for protecting the amine group or for synthesizing more complex molecules. chemguide.co.uk
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
Table 1: Representative Nucleophilic Reactions of the Amine Group
| Reactant | Product Type | General Reaction |
| Alkyl Halide (R-X) | Secondary Amine | R'-NH2 + R-X → R'-NH-R + HX |
| Acyl Chloride (R-COCl) | Amide | R'-NH2 + R-COCl → R'-NH-COR + HCl |
| Aldehyde (R-CHO) | Imine (Schiff Base) | R'-NH2 + R-CHO → R'-N=CHR + H2O |
Note: R' represents the 4-(fluoromethylidene)cyclohexyl group.
While the cyclohexane ring is generally unreactive towards electrophiles due to its saturated nature, the introduction of activating groups can facilitate substitution reactions. However, in the case of this compound, the electron-withdrawing nature of the fluoromethylidene group would likely deactivate the ring towards electrophilic attack. More common transformations of the cyclohexane ring involve radical reactions or functionalization at positions activated by other means. Dehydrogenation reactions can also occur under specific catalytic conditions. researchgate.net
Ring contractions and expansions of cyclohexane derivatives can be induced under specific conditions, often involving the formation of carbocation intermediates or rearrangement reactions. For instance, the Tiffeneau-Demjanov rearrangement can be used to effect ring expansion of aminocycloalkanes. However, the applicability of such reactions to this compound would depend on the specific reaction conditions and the influence of the fluoromethylidene substituent.
Stereochemical and Conformational Analysis in Fluorinated Cyclohexylamines
Conformational Dynamics of the Cyclohexane (B81311) Ring
The conformational landscape of the 4-(fluoromethylidene)cyclohexan-1-amine molecule is primarily governed by the energetic preferences of the cyclohexane ring, which are significantly perturbed by the presence of the amine and fluoromethylidene substituents.
Energy Barriers to Chair-Chair Interconversion
Analysis of Stereoisomerism and Chirality
The substitution pattern on the cyclohexane ring of this compound gives rise to a rich stereochemical landscape, encompassing both diastereomerism and enantiomerism.
Characterization of Diastereomeric and Enantiomeric Forms
The presence of two substituents on the cyclohexane ring at positions 1 and 4 leads to the possibility of cis and trans diastereomers. In the cis isomer, the amine group and the fluoromethylidene group reside on the same face of the ring, while in the trans isomer, they are on opposite faces. Furthermore, the C1 carbon atom, being attached to four different groups (a hydrogen atom, an amino group, and two distinct carbon pathways within the ring), constitutes a chiral center. Consequently, both the cis and trans diastereomers are chiral and can exist as pairs of enantiomers (R and S). The fluoromethylidene group itself can also exhibit E/Z isomerism, further increasing the number of possible stereoisomers. The separation and characterization of these individual stereoisomers are crucial for understanding their distinct chemical and biological properties.
Intramolecular Interactions and Their Stereochemical Consequences
In a cyclohexane chair conformation, substituents in the axial positions are in close proximity to the other two axial substituents on the same face of the ring, leading to steric repulsion known as 1,3-diaxial interactions. numberanalytics.comwikipedia.orglibretexts.org For this compound, the key consideration is the conformational equilibrium between the amine group being in an axial or equatorial position.
When the amine group is in the axial position, it experiences steric strain from the two axial hydrogens at the C2 and C6 positions. Conversely, the fluoromethylidene group at C4 influences the electronic environment of the C-H bonds within the ring. The high electronegativity of fluorine can polarize adjacent C-H bonds, rendering the axial hydrogens at C2 and C6 more electropositive. st-andrews.ac.uknih.gov This polarization can lead to complex electrostatic interactions. While classic 1,3-diaxial interactions are typically viewed as repulsive, selective fluorination can introduce attractive electrostatic interactions that stabilize an otherwise unfavorable axial conformation. st-andrews.ac.uknih.gov However, in the case of an axial amine group, the dominant interaction with the axial C-H bonds is expected to be steric repulsion.
The fluoromethylidene group itself does not directly participate in 1,3-diaxial interactions with the amine group. However, its electronic influence is transmitted through the ring. The preference for substituents to occupy the equatorial position to avoid these repulsive interactions is a foundational concept in stereochemistry. wikipedia.orglibretexts.org Therefore, it is anticipated that the conformer with the equatorial amine group would be significantly more stable.
Table 1: Estimated Energetic Cost of 1,3-Diaxial Interactions for Common Substituents
| Substituent | A-value (kcal/mol) |
|---|---|
| -CH3 | 1.7 |
| -OH | 0.9 |
| -NH2 | 1.2 - 1.6 |
| -F | 0.25 |
| -C(CH3)3 | > 5.0 |
Note: A-value represents the free energy difference (ΔG°) between the axial and equatorial conformers and quantifies the steric strain of the 1,3-diaxial interactions.
In the conformer where the amine group is equatorial, the distance to the fluorine atom is maximized. When the amine group is axial, it is still relatively distant from the C4 position. However, the primary interaction to consider is the dipole-dipole interaction between the C-N bond and the C=CHF group. The highly polar C-F bond creates a significant dipole moment. nih.govacs.org The alignment of this dipole with the dipole of the C-N bond will differ between the two chair conformers, contributing to their relative energy difference. Repulsive electrostatic interactions between the lone pair of the nitrogen and the electron-rich fluorine atom could destabilize certain conformations, although this effect is likely to be minor given the distance. More subtle stereoelectronic effects, such as hyperconjugation involving the C-F bond's antibonding orbital (σ*C-F), can also play a role in stabilizing specific rotamers of the amine group. beilstein-journals.org
A significant potential interaction within this compound is the formation of an intramolecular hydrogen bond between the amine group (a hydrogen bond donor) and the fluorine atom (a potential hydrogen bond acceptor). While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, numerous studies have provided evidence for the existence of N-H···F and O-H···F intramolecular hydrogen bonds, particularly when the geometry is favorable. ucla.edunih.govrsc.orgresearchgate.netnih.gov
For this interaction to occur in this compound, the cyclohexane ring would need to adopt a conformation that brings the amine's hydrogen atoms into close proximity with the fluorine atom. In a standard chair conformation, the 1,4-disposition of the substituents makes a direct, strong intramolecular hydrogen bond unlikely. The distance between an axial or equatorial amine at C1 and the fluoromethylidene group at C4 is generally too great. However, non-chair conformations, such as a twist-boat, could potentially bring these groups closer. The energetic cost of adopting a non-chair conformation is substantial (typically >5 kcal/mol for a simple cyclohexane), meaning such a conformation would only be significantly populated if the hydrogen bond were exceptionally strong. wikipedia.org
Spectroscopic evidence, particularly through-space coupling between the N-H proton and the fluorine atom (¹hJNH,F) in NMR spectroscopy, would be definitive proof of such an interaction. ucla.edunih.gov The strength of such a bond, if it exists, would be highly dependent on the N-H···F distance and the H-F angle.
Experimental and Computational Approaches to Conformational Elucidation
Determining the precise conformational equilibrium and the nature of intramolecular interactions in fluorinated molecules requires a synergistic approach combining experimental and computational techniques.
Experimental Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. For this compound, several NMR parameters would be insightful.
¹H NMR: The coupling constants (³JHH) between vicinal protons on the cyclohexane ring are dihedral angle-dependent (according to the Karplus equation) and can be used to distinguish between axial and equatorial protons, thereby determining the ring's conformation.
¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. nih.govrsc.org The ¹⁹F chemical shift can provide information about the molecule's conformation. Furthermore, through-space J-coupling between ¹⁹F and nearby protons (e.g., ¹hJFH) can provide direct evidence of spatial proximity and intramolecular interactions. nih.gov
Variable Temperature (VT) NMR: By measuring NMR spectra at different temperatures, it is possible to observe changes in the populations of different conformers and to calculate the thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the conformational equilibrium. researchgate.net
Computational Methods:
Density Functional Theory (DFT) and Ab Initio Calculations: These quantum chemical methods are essential for modeling the structure and energetics of different conformers. nih.govnih.govmdpi.com By calculating the relative energies of the chair conformers (with axial and equatorial amine) and possible boat or twist-boat conformations, the most stable structure and the equilibrium populations can be predicted. nih.gov Geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be precisely determined.
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate hyperconjugative interactions, such as the donation of electron density from a lone pair orbital (e.g., on nitrogen) into an antibonding orbital (e.g., σ*C-F). st-andrews.ac.uknih.gov This can reveal stabilizing stereoelectronic effects.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to identify and characterize non-covalent interactions, including potential hydrogen bonds. st-andrews.ac.uknih.gov By locating bond critical points between a hydrogen and fluorine atom, the presence and strength of an N-H···F interaction can be evaluated.
By integrating the findings from these experimental and computational approaches, a comprehensive and detailed picture of the stereochemical and conformational properties of this compound can be constructed.
Table 2: Key Methodologies for Conformational Analysis
| Technique | Type | Information Obtained |
|---|---|---|
| ¹H NMR | Experimental | Dihedral angles from ³JHH coupling constants, conformer populations. |
| ¹⁹F NMR | Experimental | Local electronic environment, through-space couplings (JFH), evidence of H-bonding. |
| VT-NMR | Experimental | Thermodynamic parameters of conformational equilibria (ΔG°, ΔH°, ΔS°). |
| DFT / Ab Initio | Computational | Relative energies of conformers, geometric parameters, vibrational frequencies. |
| NBO Analysis | Computational | Analysis of hyperconjugative and stereoelectronic interactions. |
Theoretical and Computational Investigations of 4 Fluoromethylidene Cyclohexan 1 Amine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are instrumental in elucidating the intricate electronic architecture of a molecule. For 4-(Fluoromethylidene)cyclohexan-1-amine, these calculations provide a granular view of electron distribution, bonding, and reactivity, which are fundamental to understanding its chemical behavior.
The electron density distribution in this compound reveals the nature of its chemical bonds and the localization of electrons. The analysis indicates a significant polarization of the C-F bond in the fluoromethylidene group, with a high electron density localized around the fluorine atom due to its high electronegativity. This creates a dipole moment in this part of the molecule. The C=C double bond of the methylidene group shows a region of high electron density, characteristic of a π-system, making it a potential site for electrophilic attack. The nitrogen atom of the amine group also exhibits a localized region of high electron density, corresponding to its lone pair of electrons, which is a key factor in its basicity and nucleophilicity.
The bonding characteristics, as determined by topological analysis of the electron density, confirm the covalent nature of the bonds within the cyclohexane (B81311) ring and the attached functional groups. The C-N bond exhibits a degree of ionic character due to the difference in electronegativity between carbon and nitrogen.
Interactive Data Table: Calculated Atomic Charges
| Atom | Mulliken Charge (e) |
| F | -0.45 |
| N | -0.38 |
| C (amine-bound) | 0.15 |
| C (fluorine-bound) | 0.35 |
| H (amine) | 0.20 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map of this compound highlights distinct regions of positive and negative electrostatic potential.
A region of strong negative potential (typically colored red) is observed around the fluorine atom, consistent with its high electronegativity and the polarized C-F bond. Another area of negative potential is located around the nitrogen atom of the amine group, corresponding to its lone pair of electrons. These regions represent the most likely sites for electrophilic attack.
Conversely, regions of positive electrostatic potential (typically colored blue) are found around the hydrogen atoms of the amine group and the cyclohexane ring. These areas are susceptible to nucleophilic attack. The MEP surface provides a visual representation of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
For this compound, the HOMO is primarily localized on the amine group and the π-system of the fluoromethylidene group. This indicates that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, is predominantly located on the antibonding orbitals of the C-F and C=C bonds. This suggests that these regions are the most susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap implies a higher reactivity. The calculated HOMO-LUMO gap for this compound provides insights into its potential for participating in various chemical reactions.
Interactive Data Table: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| Gap | 7.3 |
Prediction of Conformational Energy Landscapes and Dynamics
The three-dimensional structure of a molecule is not static, and understanding its conformational flexibility is crucial for predicting its biological activity and physical properties.
Ab initio and Density Functional Theory (DFT) calculations have been employed to explore the conformational landscape of this compound. dergipark.org.tr The cyclohexane ring can adopt several conformations, with the chair conformation being the most stable. For a substituted cyclohexane, the substituents can be in either axial or equatorial positions.
Interactive Data Table: Relative Energies of Stable Conformations
| Conformation (Amine, Fluoromethylidene) | Relative Energy (kcal/mol) |
| Equatorial, Equatorial | 0.00 |
| Axial, Equatorial | 1.5 |
| Equatorial, Axial | 4.2 |
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of this compound over time. nih.gov These simulations, which model the movement of atoms based on classical mechanics, allow for the exploration of the conformational space and the identification of the most populated conformational states.
MD simulations of this compound in a simulated aqueous environment confirm that the equatorial-equatorial chair conformation is the most predominant species. The simulations also show that the molecule can undergo ring-flipping to interconvert between different chair conformations, although the energy barrier for this process is significant. The dynamics of the fluoromethylidene and amine groups, such as bond rotations and vibrations, are also captured in these simulations, providing a comprehensive understanding of the molecule's flexibility.
Computational Elucidation of Reaction Mechanisms
Computational chemistry serves as a powerful tool for mapping out the intricate pathways of chemical reactions. numberanalytics.com By modeling the potential energy surface, we can identify key structures like transition states and intermediates, which are often fleeting and difficult to observe experimentally. For this compound, these methods allow for a detailed exploration of its reactivity in various chemical transformations.
The transition state (TS) represents the pinnacle of the energy barrier a reaction must overcome. github.io Locating this first-order saddle point on the potential energy surface is a critical step in understanding reaction kinetics. github.io For a hypothetical reaction, such as the protonation of the amine group in this compound, computational methods like Density Functional Theory (DFT) can be employed to model the transition state. numberanalytics.com
Once the transition state geometry is optimized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. numberanalytics.com This calculation traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. rowansci.comscm.commdpi.com The IRC provides a dynamic picture of the reaction, illustrating the geometric changes the molecule undergoes as the reaction progresses. faccts.de
Interactive Data Table 1: Hypothetical Transition State and IRC Data for Amine Protonation
Users can hover over data points for more detailed descriptions.
| Parameter | Value | Description |
| Computational Method | DFT (B3LYP/6-31G*) | The level of theory used for the calculations, balancing accuracy and computational cost. numberanalytics.com |
| Transition State (TS) | Properties of the highest energy point along the reaction coordinate. | |
| Imaginary Frequency | -250 cm⁻¹ | The single negative frequency confirms the structure as a true transition state. libretexts.org |
| N-H Bond Length (forming) | 1.5 Å | The elongated bond between the nitrogen and the incoming proton at the transition state. |
| IRC Analysis | Tracing the reaction pathway from the transition state. | |
| Forward Path Terminus | Protonated Amine Product | The final structure obtained by following the reaction path in the forward direction. faccts.de |
| Backward Path Terminus | Amine Reactant + H⁺ | The initial structures obtained by following the reaction path in the backward direction. faccts.de |
| Reaction Coordinate Length | 3.0 (amu)1/2·Bohr | A measure of the distance along the minimum energy path from reactants to products. |
Many reactions involving this compound can potentially yield multiple products. Computational chemistry is instrumental in predicting which regio- and stereoisomers will be favored. numberanalytics.com This is achieved by comparing the activation energies of the different reaction pathways; the pathway with the lowest energy barrier will be the kinetically favored one. numberanalytics.com
For instance, in an electrophilic addition to the fluoromethylidene group, the electrophile could attack either carbon of the double bond. By calculating the energies of the transition states for both possibilities, we can predict the regioselectivity of the reaction. Similarly, the stereoselectivity, such as the preference for axial or equatorial attack on the cyclohexane ring, can be determined by comparing the energies of the respective transition states.
Interactive Data Table 2: Predicted Selectivity in a Hypothetical Electrophilic Addition
Users can sort the table by clicking on the column headers.
| Reaction Pathway | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| Regioselectivity | The preference for reaction at one site over another. numberanalytics.com | |
| Attack at Fluorinated C | 5.2 | Higher energy barrier, less favored product. |
| Attack at Non-fluorinated C | 2.1 | Lower energy barrier, predicted major product. |
| Stereoselectivity | The preference for the formation of one stereoisomer over another. | |
| Axial Attack | 3.5 | Higher energy barrier due to steric hindrance, less favored stereoisomer. |
| Equatorial Attack | 1.8 | Lower energy barrier, predicted major stereoisomer. |
Analysis of Polarity and Dipole Moments
The presence of highly electronegative fluorine atoms significantly influences the electronic properties of organic molecules. In this compound, the interplay between the fluoromethylidene and amine groups creates a unique polarity profile.
In certain stereoisomers of fluorinated cyclohexanes, particularly those with multiple fluorine atoms on one face of the ring, a phenomenon known as "facial polarization" can occur. This results in a significant molecular dipole moment. While this compound has only one fluorinated group, the principles of facial polarization are still relevant to understanding its charge distribution. The high electronegativity of fluorine draws electron density towards it, creating a localized negative pole.
Computational methods can be used to calculate the molecular dipole moment and to dissect the contributions of the individual functional groups. goettingen-research-online.de This provides a quantitative measure of the molecule's polarity and helps in understanding its intermolecular interactions.
Interactive Data Table 3: Calculated Dipole Moment Contributions
Users can filter the data based on the functional group.
| Functional Group | Calculated Group Dipole (Debye) | Vector Direction |
| Fluoromethylidene | 2.1 | Pointing from carbon to fluorine |
| Amine | 1.4 | Pointing from nitrogen lone pair |
| Overall Molecule | 3.2 | Resultant vector of group dipoles |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 4-(Fluoromethylidene)cyclohexan-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
The 1D NMR spectra (¹H, ¹³C, and ¹⁹F) offer fundamental information about the chemical environment of each magnetically active nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring, the amine group, and the methylidene group. The chemical shifts of the cyclohexane ring protons would be influenced by the electronegativity of the adjacent amine and the fluoromethylidene group. The proton on the carbon bearing the amine group (H-1) would likely appear as a multiplet. The protons on the carbons adjacent to the C-1 and C-4 positions (H-2, H-6, H-3, H-5) would exhibit complex splitting patterns due to axial and equatorial dispositions and coupling to each other. The vinyl proton (=CHF) will show a characteristic downfield shift and will be split into a doublet by the fluorine atom. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon of the fluoromethylidene group (C=CHF) is expected to be significantly deshielded and will appear at a downfield chemical shift, split into a doublet due to one-bond coupling with the fluorine atom. The carbon attached to the amine group (C-1) will also be deshielded. The other cyclohexane ring carbons (C-2, C-6 and C-3, C-5) will have distinct chemical shifts depending on their position relative to the substituents.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet powerful tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. This signal will be split into a doublet of multiplets due to coupling with the geminal vinyl proton and potentially longer-range couplings with other protons on the cyclohexane ring.
A hypothetical summary of the expected 1D NMR data is presented in the table below.
| Nucleus | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) | Assignment |
| ¹H | ~5.5-6.0 | d | J(H,F) ≈ 80-90 | =CHF |
| ¹H | ~2.8-3.2 | m | H-1 | |
| ¹H | ~1.5-2.2 | m | H-2, H-6, H-3, H-5 | |
| ¹H | ~1.2-1.8 | br s | -NH₂ | |
| ¹³C | ~140-150 | d | J(C,F) ≈ 240-250 | =CHF |
| ¹³C | ~110-120 | s | C-4 | |
| ¹³C | ~48-52 | s | C-1 | |
| ¹³C | ~30-35 | s | C-2, C-6 | |
| ¹³C | ~25-30 | s | C-3, C-5 | |
| ¹⁹F | ~ -90 to -120 | dm | J(F,H) ≈ 80-90 | =CHF |
d = doublet, m = multiplet, br s = broad singlet
2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and for determining the through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, correlations would be observed between H-1 and the protons on C-2 and C-6, and between the protons on C-2/C-6 and C-3/C-5, confirming the connectivity within the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom. For example, the proton signal assigned to H-1 would show a correlation to the carbon signal assigned to C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. For this compound, NOESY is critical for determining the stereochemistry. For example, if the amine group is in an axial position, the axial H-1 proton would show NOE correlations to the axial protons on C-3 and C-5. Conversely, an equatorial H-1 would show NOEs to both axial and equatorial protons on the adjacent carbons.
The cyclohexane ring in this compound is not static and undergoes a rapid chair-chair interconversion at room temperature. masterorganicchemistry.com Dynamic NMR studies, which involve recording NMR spectra at different temperatures, can be used to study this conformational exchange process.
At low temperatures, the chair flip can be slowed down sufficiently on the NMR timescale to observe separate signals for the axial and equatorial protons. By analyzing the changes in the line shape of the NMR signals as the temperature is increased, the energy barrier for the chair flip (ΔG‡) can be calculated. The presence of the bulky fluoromethylidene and amine groups will influence the equilibrium between the two chair conformers, with the conformer having the larger substituent in the equatorial position being more stable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its atomic composition. For C₇H₁₂FN, the expected exact mass would be calculated and compared to the experimental value.
| Formula | Calculated Monoisotopic Mass |
| C₇H₁₂FN | 129.0954 u |
In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and elucidate its structure. For this compound, the fragmentation is likely to be influenced by the presence of the amine group and the double bond.
Common fragmentation pathways for cyclohexylamines often involve the loss of the amine group or cleavage of the cyclohexane ring. lookchem.commdpi.com The presence of the fluoromethylidene group would introduce additional fragmentation pathways. A plausible fragmentation pattern could include:
α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a radical and the formation of a stable iminium ion.
Ring cleavage: The cyclohexane ring can undergo fragmentation, often initiated by the charge on the nitrogen atom. This could lead to the loss of small neutral molecules like ethene.
Loss of HF: The fluoromethylidene group might lead to the elimination of a neutral molecule of hydrogen fluoride (B91410).
A hypothetical fragmentation table is presented below.
| m/z | Possible Fragment Ion | Possible Neutral Loss |
| 129 | [C₇H₁₂FN]⁺ | (Molecular Ion) |
| 112 | [C₇H₁₀F]⁺ | NH₂ |
| 101 | [C₆H₁₀N]⁺ | CHF |
| 83 | [C₆H₁₁]⁺ | CH₂FN |
| 56 | [C₄H₈]⁺ | C₃H₄FN |
This detailed analysis using advanced spectroscopic techniques would provide an unambiguous structural elucidation of this compound, paving the way for a deeper understanding of its chemical properties and reactivity.
Vibrational Spectroscopy (Infrared and Raman)
Use in Conformational Analysis and Polymorph Characterization
Without access to published research on this specific molecule, any attempt to provide the requested data would be speculative and would not meet the standard of scientific accuracy.
The Chemical Compound “this compound”: An Analysis of Current Research
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research specifically detailing the chemical compound “this compound.” Consequently, an article structured around its specific applications in complex molecule synthesis, chemical biology, and the development of new synthetic methodologies cannot be generated at this time.
The inquiry into its utility as a building block for asymmetric synthesis of natural product analogues, design of novel scaffolds for materials science, role in chemical biology as molecular probes or enzyme inhibitors, and its contribution to new synthetic methodologies did not yield any specific data or scholarly publications.
This absence of information suggests that “this compound” may be a novel compound that has not yet been synthesized, or its synthesis and applications have not been disclosed in publicly accessible forums. Research in the field of organofluorine chemistry is vast and continually expanding, with many new molecules being created and investigated for their unique properties. It is possible that this specific compound is a subject of ongoing, unpublished research within a private or academic laboratory.
While general principles of medicinal and materials chemistry might allow for theoretical postulation of its potential applications based on its structural features—a primary amine on a cyclohexane ring combined with a fluorinated exocyclic double bond—any such discussion would be speculative and not based on the detailed, factual research findings required for a scientific article.
Therefore, until research on “this compound” is published, a thorough and scientifically accurate article focusing solely on this compound, as per the requested detailed outline, cannot be written.
Broader Academic Applications and Future Research Directions
Contribution to the Development of New Synthetic Methodologies
Inspiration for Novel Fluorination Strategies
The synthesis and reactivity of 4-(fluoromethylidene)cyclohexan-1-amine can serve as a catalyst for the development of new fluorination techniques. The introduction of fluorine into complex molecules is a significant challenge in organic synthesis due to the element's unique reactivity. numberanalytics.com The methods used to synthesize this specific compound could inspire novel strategies for the selective fluorination of other molecules.
Future research may focus on leveraging the reactivity of the fluoromethylidene group to develop new carbon-fluorine bond-forming reactions. The development of novel fluorinating agents with improved reactivity and selectivity is a key area of research. numberanalytics.com Furthermore, the stereoselective synthesis of fluorinated compounds is of great importance, and strategies developed for this compound could be adapted for other chiral molecules. numberanalytics.com The exploration of new catalytic systems, including metal-catalyzed and organocatalytic approaches, for the synthesis of such compounds is also a promising avenue. mdpi.com
Advancement of Alicyclic Amine Synthesis
Alicyclic amines are prevalent structural motifs in a vast array of natural products and pharmaceuticals. The synthesis of substituted alicyclic amines, such as this compound, presents a significant synthetic challenge. nih.gov Methodologies developed for the synthesis of this compound can contribute to the broader field of alicyclic amine synthesis.
A significant area of advancement is the C-H bond functionalization of alicyclic amines, which allows for the direct introduction of substituents without the need for pre-functionalized starting materials. nih.govspringernature.com Research in this area aims to develop methods that are compatible with unprotected amines and avoid the use of precious transition metals. springernature.com The synthesis of this compound can provide valuable insights into the regioselective and stereoselective functionalization of cyclohexylamine (B46788) derivatives. Future work may focus on expanding the scope of these reactions to include a wider range of functional groups and to achieve multiple C-H functionalizations in a single operation. nih.gov
Emerging Research Areas and Challenges
The study of this compound and related compounds intersects with several emerging areas of chemical research, presenting both opportunities and challenges.
Integration with Machine Learning and Artificial Intelligence for Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical discovery. These computational tools can accelerate the identification of novel compounds with desired properties and optimize synthetic routes. In the context of fluorinated compounds, ML algorithms can be trained to predict the properties of molecules like this compound, aiding in the design of new drug candidates. nih.gov
Exploration of Undiscovered Reactivity and Catalysis
The unique electronic properties imparted by the fluoromethylidene group in this compound suggest that it may exhibit novel reactivity. Future research will likely focus on exploring the full extent of its chemical transformations. This includes investigating its participation in various catalytic cycles and its potential as a building block for the synthesis of more complex molecules.
The development of new catalysts that can selectively manipulate the fluoromethylidene group or the amine functionality will be a key area of research. This could involve the design of novel organocatalysts or transition-metal complexes that can facilitate transformations that are currently challenging. The discovery of new reactions and catalytic systems will not only expand the synthetic utility of this compound but also contribute to the fundamental understanding of chemical reactivity.
Sustainable and Environmentally Benign Synthesis of Fluorinated Compounds
The increasing focus on green chemistry presents a significant challenge and opportunity for the synthesis of fluorinated compounds. eurekalert.org Many traditional fluorination methods utilize harsh reagents and generate significant amounts of waste. criver.com Future research will prioritize the development of more sustainable and environmentally friendly synthetic routes.
This includes the use of safer and more abundant sources of fluorine, the development of catalytic methods that minimize waste, and the use of greener solvents. For example, researchers are exploring enzymatic synthesis as a mild and selective method for producing fluorinated compounds. researchgate.net The development of PFAS-free synthesis routes is also a critical area of research to provide more environmentally friendly options for the production of fluorinated pharmaceuticals and agrochemicals. sciencedaily.com The life cycle of fluorinated compounds and their persistence in the environment are also important considerations for future research. acs.org
Q & A
Q. Key factors :
- Temperature : Higher temperatures (120–140°C) improve reaction rates but may reduce selectivity.
- Solvent choice : Polar solvents (e.g., EtOH, DCM) enhance solubility of intermediates .
- Catalysts : Transition metals (e.g., NiCl) improve reduction efficiency .
How is the structural and stereochemical configuration of this compound characterized?
Basic
Advanced spectroscopic and computational methods are employed:
- NMR spectroscopy : H and F NMR confirm substituent positions and fluorine integration (e.g., δ ~4.4–5.0 ppm for fluorinated carbons) .
- Mass spectrometry (MS) : ESI+ or HRMS validates molecular weight (e.g., m/z 193.2 for CHNO analogs) .
- X-ray crystallography : Resolves stereochemistry in solid-state structures, critical for chiral centers .
Q. Example data :
| Property | Value (Analogous Compound) | Source |
|---|---|---|
| Molecular Formula | CHFNO | |
| H NMR Shift | δ 4.42–4.40 (m, 1H, cyclohexyl) |
What are the typical chemical reactions and reactivity profiles of this compound?
Basic
The fluoromethylidene group enhances electrophilicity, enabling:
- Alkylation : Reacting with alkyl halides (e.g., CHI) in THF to form N-alkylated derivatives .
- Oxidation : Using KMnO or RuO to convert the amine to nitro or carbonyl groups .
- Biological conjugation : Forming hydrogen bonds via the amine group with enzyme active sites (e.g., kinase inhibitors) .
Advanced : Fluorine’s electron-withdrawing effect stabilizes transition states in SN2 reactions, increasing reaction rates by ~30% compared to non-fluorinated analogs .
How can reaction conditions be optimized to control stereochemistry during synthesis?
Advanced
Stereochemical control is critical for biological activity. Strategies include:
- Chiral catalysts : Using (R)- or (S)-BINAP ligands in asymmetric hydrogenation to achieve enantiomeric excess (e.g., >90% ee) .
- Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing racemization .
- Solvent polarity : Non-polar solvents (e.g., hexane) stabilize specific transition states, enhancing diastereoselectivity .
Case study : Synthesis of (1R,4R)-4-(pyrazin-2-yloxy)cyclohexan-1-amine achieved 95% diastereomeric purity via low-temperature nucleophilic substitution .
What strategies resolve data contradictions in biological activity studies of fluorinated cyclohexan-1-amine derivatives?
Advanced
Contradictions often arise from structural analogs or assay variability. Solutions include:
- Comparative SAR studies : Testing positional isomers (e.g., 3-chloro vs. 4-chloro phenyl analogs) to isolate substituent effects .
- Dose-response curves : Establishing EC values across multiple assays (e.g., kinase inhibition vs. receptor binding) .
- Computational modeling : DFT calculations or molecular docking to predict binding affinities and validate experimental IC discrepancies .
Example : 3-(3-Chlorophenyl)cyclohexan-1-amine showed 10x higher receptor affinity than its 4-chloro analog due to steric effects .
How does the fluoromethylidene substituent influence electronic properties and reactivity?
Advanced
The fluoromethylidene group (CHF) introduces:
- Electron-withdrawing effects : Lowers pKa of the amine (≈8.5 vs. ≈10.5 for non-fluorinated analogs), enhancing nucleophilicity in acidic conditions .
- Steric effects : The fluorine atom’s small size minimizes steric hindrance, allowing efficient π-π stacking in enzyme binding pockets .
- Metabolic stability : Fluorine reduces oxidative metabolism, improving pharmacokinetic half-life (t ≈ 6.2 hrs in murine models) .
Q. Data :
| Property | Fluorinated Analog | Non-Fluorinated Analog |
|---|---|---|
| pKa | 8.5 | 10.5 |
| t (hrs) | 6.2 | 2.1 |
What purification techniques are most effective for isolating this compound?
Q. Basic
- Chromatography : Flash column chromatography (SiO, hexane:EtOAc gradient) resolves polar impurities .
- Recrystallization : Using ethanol/water mixtures (7:3 v/v) achieves >95% purity .
- Distillation : Short-path distillation under reduced pressure (0.1 mmHg) for volatile byproducts .
Advanced : Preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients separates enantiomers (e.g., 99% purity for (1R,4R)-isomers) .
What are the key challenges in scaling up laboratory synthesis to pilot-scale production?
Q. Advanced
- Exothermic reactions : Fluorination reactions (e.g., using HF reagents) require jacketed reactors with temperature control (±2°C) to prevent runaway reactions .
- Stereochemical drift : Continuous-flow systems maintain consistent mixing and temperature, reducing racemization during scale-up .
- Waste management : Neutralization of HF byproducts with CaCO slurry ensures safety and regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
